molecular formula C16H20N4O B7456609 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide

1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide

Katalognummer B7456609
Molekulargewicht: 284.36 g/mol
InChI-Schlüssel: VFAVDFGJVVVDNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a critical role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.

Wirkmechanismus

1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is a potent and selective inhibitor of GABA transaminase, which plays a critical role in the metabolism of GABA. GABA transaminase is responsible for the breakdown of GABA into succinic semialdehyde, which is then converted to succinic acid and enters the tricarboxylic acid cycle. By inhibiting GABA transaminase, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability.
Biochemical and Physiological Effects:
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This has been shown to be effective in reducing seizure activity in animal models of epilepsy. Additionally, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has also been found to have anxiolytic effects in animal models of anxiety disorders, indicating its potential use in the treatment of anxiety-related disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise control of GABA levels in the brain, which is critical for studying the role of GABA in various neurological disorders. Additionally, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide. One area of interest is the potential use of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide in the treatment of epilepsy, addiction, and anxiety disorders in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide in humans. Another area of interest is the development of more potent and selective GABA transaminase inhibitors, which could have even greater therapeutic potential. Additionally, further research is needed to understand the long-term effects of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide on GABA metabolism and neurotransmission in the brain.

Synthesemethoden

The synthesis of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide involves several steps, starting from the commercially available 2-cyanopyridine. The first step involves the conversion of 2-cyanopyridine to 3-cyano-6-methylpyridine-2-carboxylic acid through a series of reactions, including bromination, hydrolysis, and decarboxylation. The second step involves the conversion of 3-cyano-6-methylpyridine-2-carboxylic acid to its corresponding acid chloride, which is then reacted with N-cyclopropylpiperidine-3-amine to yield 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide. The overall yield of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is approximately 30%.

Wissenschaftliche Forschungsanwendungen

1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This has been found to be effective in reducing seizure activity in animal models of epilepsy. 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. Additionally, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to have anxiolytic effects in animal models of anxiety disorders, indicating its potential use in the treatment of anxiety-related disorders.

Eigenschaften

IUPAC Name

1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-4-5-12(9-17)15(18-11)20-8-2-3-13(10-20)16(21)19-14-6-7-14/h4-5,13-14H,2-3,6-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAVDFGJVVVDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCCC(C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.